(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide
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Overview
Description
(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a nitro group, a trifluoromethyl group, and a phenoxy group, making it a subject of interest in various fields of scientific research. Its chemical structure allows it to participate in a variety of chemical reactions, making it valuable for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a phenoxy-substituted benzene ring, followed by the introduction of a trifluoromethyl group through electrophilic substitution. The final step involves the formation of the amide bond through a condensation reaction between the nitro-substituted phenoxy compound and a phenylprop-2-enamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and electrophilic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl and phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide: shares similarities with other nitro-substituted phenoxy compounds, such as:
Uniqueness
The unique combination of the nitro, trifluoromethyl, and phenoxy groups in this compound distinguishes it from other similar compounds. This combination imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H15F3N2O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(Z)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H15F3N2O4/c23-22(24,25)16-7-4-8-19(11-16)31-20-13-17(12-18(14-20)27(29)30)26-21(28)10-9-15-5-2-1-3-6-15/h1-14H,(H,26,28)/b10-9- |
InChI Key |
MIMDRJHVYRYGOU-KTKRTIGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC(=CC(=C2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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